Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)

2,6-Diethyl-4-methylphenylboronic acid is a boronic acid derivative characterized by its sterically hindered aromatic ring, which enhances selectivity in cross-coupling reactions such as Suzuki-Miyaura couplings. The presence of ethyl and methyl substituents at the 2,6- and 4-positions, respectively, improves stability and reduces protodeboronation, making it a reliable reagent for constructing complex aryl frameworks. Its electron-rich aromatic system further facilitates efficient transmetalation in catalytic cycles. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise control over biaryl bond formation is critical. High purity and consistent performance under mild reaction conditions underscore its utility in advanced organic synthesis.
2,6-diethyl-4-methylphenylboronic acid structure
953075-90-6 structure
Product Name:2,6-diethyl-4-methylphenylboronic acid
CAS No:953075-90-6
MF:C11H17BO2
MW:192.062483549118
MDL:MFCD25563305
CID:1080306
PubChem ID:57437319
Update Time:2025-10-30

2,6-diethyl-4-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-diethyl-4-methylphenylboronic acid
    • 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID
    • BS-17961
    • (2,6-diethyl-4-methylphenyl)boronicacid
    • D80957
    • RJIQZLJNCMHCCN-UHFFFAOYSA-N
    • 953075-90-6
    • MFCD25563305
    • (2,6-diethyl-4-methylphenyl)boronic acid
    • 2,6-diethyl-4-methylphenyl boronic acid
    • AKOS037649303
    • CS-0163245
    • SCHEMBL450753
    • EN300-2773853
    • B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)
    • DB-313187
    • MDL: MFCD25563305
    • Inchi: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3
    • InChI Key: RJIQZLJNCMHCCN-UHFFFAOYSA-N
    • SMILES: OB(C1C(CC)=CC(C)=CC=1CC)O

Computed Properties

  • Exact Mass: 192.1321599g/mol
  • Monoisotopic Mass: 192.1321599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

2,6-diethyl-4-methylphenylboronic acid Pricemore >>

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2,6-diethyl-4-methylphenylboronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Cyclohexanedione derivatives as novel herbicides and their preparation
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Reference
Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide
, Japan, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Reference
Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Reference
Compositions comprising pyridazinone derivative, specific herbicide, and specific safener
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  50 min, -65 °C; 0.5 h, -65 °C
1.2 Reagents: Trimethyl borate ;  45 min, -65 °C; 0.5 h, -65 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of 2,6-diethyl-4-methylphenylacetate
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Reference
Use of pyridazinone compound for control of harmful arthropod pests
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
Reference
Herbicidal composition contains the pyridazinone compound
, Japan, , ,

Production Method 9

Reaction Conditions
Reference
Pyridazinone compound and use thereof as herbicides
, United States, , ,

Production Method 10

Reaction Conditions
Reference
Preparation of pyridazinones as herbicides.
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide ,  Magnesium Solvents: 2-Methyltetrahydrofuran ;  65 °C; 1 h, 65 °C; 65 °C → 25 °C; 25 °C → 5 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ;  0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, < 35 °C
Reference
Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam
Jones, Michelle; Harris, Dave; Struble, Justin; Hayes, Michael; Koeller, Kevin; et al, Organic Process Research & Development, 2022, 26(8), 2407-2414

2,6-diethyl-4-methylphenylboronic acid Raw materials

2,6-diethyl-4-methylphenylboronic acid Preparation Products

2,6-diethyl-4-methylphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:953075-90-6)2,6-diethyl-4-methylphenylboronic acid
Order Number:A1195714
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:28
Price ($):531.0/172.0
Email:sales@amadischem.com

Additional information on 2,6-diethyl-4-methylphenylboronic acid

2,6-Diethyl-4-Methylphenylboronic Acid: A Comprehensive Overview

2,6-Diethyl-4-methylphenylboronic acid, identified by the CAS number 953075-90-6, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various research domains. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its utilization across different scientific disciplines.

The molecular structure of 2,6-diethyl-4-methylphenylboronic acid consists of a phenyl ring substituted with ethyl groups at the 2 and 6 positions and a methyl group at the 4 position. The boronic acid functional group (-B(OH)₂) attached to the phenyl ring plays a crucial role in its reactivity and versatility. This compound is particularly valued for its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Recent studies have highlighted the importance of 2,6-diethyl-4-methylphenylboronic acid in drug discovery and development. Its unique substitution pattern on the phenyl ring makes it an ideal candidate for generating diverse bioactive molecules. Researchers have employed this compound as an intermediate in the synthesis of complex pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions. The substitution pattern also influences the compound's solubility and stability, making it suitable for use in different biological systems.

In addition to its role in medicinal chemistry, 2,6-diethyl-4-methylphenylboronic acid has found applications in materials science. Its ability to undergo controlled polymerization reactions has led to its use in the development of novel polymeric materials with tailored properties. These materials exhibit enhanced mechanical strength and thermal stability, making them potential candidates for advanced technological applications such as electronic devices and biomedical implants.

The synthesis of 2,6-diethyl-4-methylphenylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts has significantly improved the yield and purity of the product during cross-coupling reactions. These improvements have made it easier for researchers to incorporate this compound into their studies without compromising on quality or quantity.

Another area where 2,6-diethyl-4-methylphenylboronic acid has shown promise is in nanotechnology. Its functional groups allow for easy modification at the nanoscale level, enabling the creation of nanoparticles with specific surface properties. These nanoparticles have potential applications in drug delivery systems, where they can be engineered to target specific tissues or cells within the body. The ability to modify these nanoparticles further enhances their utility in personalized medicine.

The study of CAS No 953075-90-6 has also contributed to our understanding of boron chemistry. Boron-based compounds are increasingly being explored for their unique electronic properties and reactivity patterns. The insights gained from studying this compound have opened new avenues for designing boron-containing materials with unprecedented functionalities.

In conclusion, 2,6-diethyl-4-methylphenylboronic acid, with its distinctive chemical structure and versatile properties, continues to be a focal point in contemporary research across multiple disciplines. From drug discovery to materials science and nanotechnology, this compound offers a wide range of opportunities for innovation and advancement. As researchers continue to explore its potential applications and optimize its synthesis methods, we can expect even more groundbreaking discoveries that will further solidify its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:953075-90-6)2,6-diethyl-4-methylphenylboronic acid
A1195714
Purity:99%/99%
Quantity:5g/1g
Price ($):531.0/172.0
Email